molecular formula C10H10N2O B1342425 1-[6-(Furan-2-yl)pyridin-3-yl]methanamine CAS No. 441055-75-0

1-[6-(Furan-2-yl)pyridin-3-yl]methanamine

Cat. No. B1342425
CAS RN: 441055-75-0
M. Wt: 174.2 g/mol
InChI Key: WEPDEUMTQHBFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[6-(Furan-2-yl)pyridin-3-yl]methanamine” is an organic compound that contains a furan ring substituted with a pyridin-3-yl methanamine group . It is also known as FPM.


Synthesis Analysis

The synthesis of compounds similar to “1-[6-(Furan-2-yl)pyridin-3-yl]methanamine” has been reported in the literature. For instance, a series of polysubstituted furans was synthesized via a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .


Molecular Structure Analysis

The molecular formula of “1-[6-(Furan-2-yl)pyridin-3-yl]methanamine” is C10H10N2O . The exact mass is 174.07900 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 174.19900 and a density of 1.155g/cm3 . The boiling point is 312.1ºC at 760 mmHg . The flash point is 142.6ºC .

Scientific Research Applications

Anticancer Activity

1-[6-(Furan-2-yl)pyridin-3-yl]methanamine, as part of Schiff base ligands, has been used in the synthesis of new palladium(II) and platinum(II) complexes. These complexes, particularly the one labeled C5, demonstrated strong DNA-binding affinity and selective anticancer activity against various human cancer cell lines, highlighting their potential as therapeutic agents (Mbugua et al., 2020).

Detection and Imaging in Living Cells

A highly selective fluorescent indicator for copper was developed using a 1-(furan-2-yl)-N-((pyridin-2-yl) methyl)methanamine group attached to BODIPY. This compound showed a high affinity and selectivity for Cu2+ ions and has been successfully used for the detection of Cu2+ levels within living cells, demonstrating its utility in biological imaging (Yang et al., 2016).

Catalysis

1-[6-(Furan-2-yl)pyridin-3-yl]methanamine derivatives have shown potential in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These compounds have been used in catalytic applications where the palladacycle remains in the Pd(II) state, demonstrating good activity and selectivity (Roffe et al., 2016).

Antiprotozoal Activity

Compounds featuring 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine have been synthesized and shown to possess strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings suggest their potential as antiprotozoal agents (Ismail et al., 2004).

Photocytotoxicity in Red Light

Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related compounds have been investigated for their photocytotoxic properties. These complexes displayed remarkable photocytotoxicity in red light, making them potential candidates for photodynamic therapy in cancer treatment (Basu et al., 2014).

Antimicrobial and Anticancer Studies

1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde Schiff base rare earth metal complexes have shown antimicrobial and anticancer activities. These complexes, particularly the Pr3+ complex, exhibited good biological efficacy in both antimicrobial and anticancer assays (Preethi et al., 2021).

Conformationally Restricted Homophenylalanine Analogs

1-(furan-2-yl)-3-arylprop-2-en-1-ones have been synthesized from aromatic aldehydes and acetylfuran, leading to the creation of conformationally restricted homophenylalanine analogs. This synthesis demonstrates the versatility of 1-[6-(Furan-2-yl)pyridin-3-yl]methanamine in creating structurally unique and potentially biologically active compounds (Demir et al., 2004).

properties

IUPAC Name

[6-(furan-2-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPDEUMTQHBFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609068
Record name 1-[6-(Furan-2-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(Furan-2-yl)pyridin-3-yl]methanamine

CAS RN

441055-75-0
Record name 1-[6-(Furan-2-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[6-(Furan-2-yl)pyridin-3-yl]methanamine
Reactant of Route 2
Reactant of Route 2
1-[6-(Furan-2-yl)pyridin-3-yl]methanamine
Reactant of Route 3
1-[6-(Furan-2-yl)pyridin-3-yl]methanamine
Reactant of Route 4
1-[6-(Furan-2-yl)pyridin-3-yl]methanamine
Reactant of Route 5
1-[6-(Furan-2-yl)pyridin-3-yl]methanamine
Reactant of Route 6
1-[6-(Furan-2-yl)pyridin-3-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.